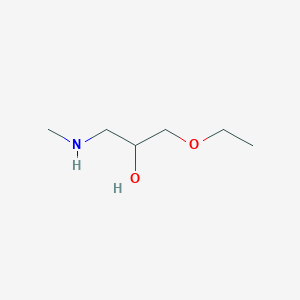

1-Ethoxy-3-(methylamino)-2-propanol

Description

Properties

CAS No. |

35152-19-3 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-ethoxy-3-(methylamino)propan-2-ol |

InChI |

InChI=1S/C6H15NO2/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

KRLGBOFVNOKXIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(CNC)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One common synthetic route involves the reductive amination of a corresponding hydroxyketone or hydroxyaldehyde precursor with methylamine or its derivatives. This process typically proceeds under hydrogenation conditions, using a catalyst such as palladium or platinum under controlled temperature and pressure.

For example, a related compound, 3-methylamino-1-phenylpropanol, has been synthesized by reacting acetophenone, paraformaldehyde, and methylamine under hydrogen pressure (0.7–1.0 MPa) at temperatures ranging from 30 °C to 70 °C with stirring. The reaction is monitored until hydrogen uptake ceases, indicating completion.

After reaction completion, the product is isolated by adjusting the pH with potassium hydroxide or sodium hydroxide solutions, followed by extraction with ethyl acetate and vacuum distillation. The crude product is purified by recrystallization in solvents such as hexanaphthene to achieve high purity (93–98%) with yields ranging from 48% to 70% depending on conditions.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

Table 1: Yields and Purities of 3-Methylamino-1-phenylpropanol Synthesized by Reductive Amination

Though this example is for a phenyl-substituted analogue, the methodology is applicable to the preparation of 1-Ethoxy-3-(methylamino)-2-propanol by selecting appropriate starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(methylamino)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted ethers or amines.

Scientific Research Applications

1-Ethoxy-3-(methylamino)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(methylamino)-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its ethoxy and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanolamine Derivatives

Metoprolol and Derivatives

- Metoprolol (±1-(isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol): A beta-blocker with a phenoxy and methoxyethyl substituent. Unlike 1-ethoxy-3-(methylamino)-2-propanol, it lacks the ethoxy group but shares the propanolamine backbone. Its primary activity is β1-adrenergic receptor antagonism, used in hypertension .

- C-Desmethyl Metoprolol (1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol): A structural analog with ethylamino instead of isopropylamino. It retains β-blocking activity but with altered pharmacokinetics due to reduced steric hindrance .

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

- Structure: Features a phenyl group, decanoylamino chain, and morpholino substituent.

- Activity: Inhibits glucosylceramide synthetase (Ki: 0.7 µM) and chemosensitizes cancer cells to Taxol/vincristine by modulating ceramide metabolism . Compared to 1-ethoxy-3-(methylamino)-2-propanol, PDMP’s elongated hydrophobic chain enhances membrane interaction but reduces water solubility.

Impact of Substituent Position and Size

- CDK9 Inhibitors: Substitution of para-amino with 2-(methylamino)ethanol in derivative 41 reduced binding affinity (IC50: 6.2 µM vs. 3.4 µM in derivative 42). The bulkier group disrupted hydrogen bonding with CDK9’s active site .

- Ethoxy vs.

Comparison with Functional Analogs (Methylamino-Containing Compounds)

Pyridine Derivatives

- 4-(Methylamino)pyridine: Potentiates HVACCs (voltage-gated calcium channels) with efficacy exceeding 4-aminopyridine (4-AP). At 3 mM, it enhances neuronal currents, suggesting methylamino groups improve membrane permeability .

- 4-Di(methylamino)pyridine: Greater efficacy than 4-AP in neuromuscular dysfunction treatment, highlighting the role of methylamino groups in optimizing charge distribution .

Sulfone Nucleophiles

- 4-(Methylamino)-o-(methylsulfonyl)phenol: Synthesized via nucleophilic attack on MQI. The methylamino group’s protonation at pH 2.0 directs ortho-substitution, contrasting with 1-ethoxy-3-(methylamino)-2-propanol’s neutral pH activity .

Biological Activity

1-Ethoxy-3-(methylamino)-2-propanol, with the molecular formula C7H17N1O2 and a molecular weight of approximately 145.22 g/mol, is an organic compound characterized by its unique structure that includes an ethoxy group, a methylamino group, and a propanol backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although research is still limited.

Biological Activity Overview

Research indicates that compounds similar to 1-Ethoxy-3-(methylamino)-2-propanol often exhibit antimicrobial and anti-inflammatory properties. The presence of the methylamino group may enhance interactions with biological targets, potentially leading to therapeutic effects. However, specific studies focusing exclusively on this compound are sparse.

Potential Applications

1-Ethoxy-3-(methylamino)-2-propanol could have various applications in fields such as:

- Medicinal Chemistry : Exploring its use as a precursor for synthesizing pharmaceuticals.

- Antimicrobial Agents : Investigating its efficacy against various microorganisms.

- Anti-inflammatory Drugs : Assessing its potential to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Ethoxy-3-(methylamino)-2-propanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 1-Methoxy-2-propanol | Contains a methoxy group instead of ethoxy | More volatile; used as a solvent |

| 3-Aminopropanol | Lacks the ethoxy group but has similar amine properties | Primarily used in pharmaceuticals |

| Ethanolamine | Contains an amino group and hydroxyl | Used widely in industrial applications |

While specific mechanisms for 1-Ethoxy-3-(methylamino)-2-propanol remain largely uncharacterized, compounds with similar functional groups often interact with biological systems through various pathways:

- Antimicrobial Activity : Likely involves disruption of bacterial cell walls and inhibition of essential enzymes.

- Anti-inflammatory Effects : May involve modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies and Research Findings

Limited case studies specifically addressing the biological activity of 1-Ethoxy-3-(methylamino)-2-propanol have been published. However, some insights can be drawn from studies on related compounds:

- Antimicrobial Studies : Research suggests that compounds with methylamino groups tend to exhibit enhanced antimicrobial properties. For instance, studies on similar structures revealed significant activity against Gram-positive bacteria.

- Inflammation Modulation : Investigations into other methylamine-containing compounds have shown potential in reducing inflammation markers in vitro and in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.